N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate . Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR, inhibiting its function . This interaction and subsequent inhibition occur due to the structural similarity between the compound and para-aminobenzoic acid (PABA), a substrate of DHFR . This similarity allows the compound to bind to the active site of DHFR, preventing the enzyme from catalyzing its normal reactions .
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for the synthesis of nucleotides . As a result, DNA replication and cell division are hindered, leading to the antimicrobial and antitumor effects of the compound .
Result of Action
The inhibition of DHFR and the subsequent disruption of nucleotide synthesis result in the prevention of bacterial DNA growth and cell division or replication . This leads to the bacteriostatic action of the compound . In terms of antitumor activity, the disruption of DNA replication can lead to cell cycle arrest, contributing to the compound’s potential anticancer effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFFQQDVAQYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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